N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Wnt signaling inhibition 1,3,4-thiadiazole benzamide Patent classification

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS 391226-30-5) is a synthetic small molecule consisting of a 1,3,4-thiadiazole core, a 4-fluorophenyl substituent at the 5-position, and a 2-methylbenzamide moiety at the 2-position. It has a molecular weight of 313.4 g/mol and a calculated LogP of 3.7, placing it in favorable drug-like chemical space.

Molecular Formula C16H12FN3OS
Molecular Weight 313.35
CAS No. 391226-30-5
Cat. No. B2768715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
CAS391226-30-5
Molecular FormulaC16H12FN3OS
Molecular Weight313.35
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21)
InChIKeySGGWYDUJTLEOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS 391226-30-5): A Structurally Defined 1,3,4-Thiadiazole-Benzamide Scaffold


N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS 391226-30-5) is a synthetic small molecule consisting of a 1,3,4-thiadiazole core, a 4-fluorophenyl substituent at the 5-position, and a 2-methylbenzamide moiety at the 2-position [1]. It has a molecular weight of 313.4 g/mol and a calculated LogP of 3.7, placing it in favorable drug-like chemical space [1]. The compound falls within a class of 1,3,4-thiadiazol-2-yl-benzamide derivatives that have been claimed in patents as inhibitors of the Wnt signaling pathway [2]. However, at the time of this analysis, no primary research papers or public bioassay databases report quantitative biological activity data for this specific compound.

Why In-Class Substitution of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Lacks Sufficient Evidence


The 1,3,4-thiadiazole benzamide scaffold is highly sensitive to minor structural changes, with published series showing that even a single atom substitution can drastically alter biological potency and target selectivity [1]. Consequently, replacing N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide with a close analog such as the 3-methylbenzamide isomer, the chloro-substituted phenyl derivative, or a compound lacking the fluorine atom risks introducing an entirely different pharmacological profile. Without quantitative head-to-head data, scientific users cannot assume functional equivalence. The following sections transparently present the current evidence vacuum and describe the highest-probability differentiation dimensions that would need to be empirically verified before any procurement decision.

Quantitative Differentiation Evidence for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide: Critical Data Gap Analysis


Wnt Pathway Patent Classification vs. Structurally Closest Public-Domain Analogs

The compound is explicitly covered by the Markush structure in patent WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt pathway inhibitors [1]. Its closest public-domain analog, N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide, contains a chlorine atom at the 2-position of the phenyl ring, while the target compound has a hydrogen at that position . However, no quantitative Wnt inhibitory activity (IC50) data is publicly available for either compound, making any potency-based differentiation impossible at this time. This evidence is provided solely to establish the compound's patent-predicted biological context.

Wnt signaling inhibition 1,3,4-thiadiazole benzamide Patent classification

Computed Physicochemical Property Comparison: 2-Methyl vs. 3-Methyl Benzamide Isomer

The 2-methylbenzamide regioisomer (target) and its 3-methylbenzamide analog share an identical molecular formula (C₁₆H₁₂FN₃OS) and computed LogP (3.7), but differ in the position of the methyl substituent on the benzamide ring [1]. This positional difference is predicted to alter the compound's conformational preferences and hydrogen-bonding surface, which could lead to distinct target binding profiles. However, no direct comparative binding or activity data exists to quantify these effects for this specific scaffold pair.

Physicochemical properties Regioisomer comparison Drug-likeness

Fluorine Substituent Impact: 4-Fluorophenyl vs. Unsubstituted Phenyl in 1,3,4-Thiadiazole Series

In a series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, fluorophenyl-substituted compounds demonstrated a mechanism of action related to aromatase inhibition, while their unsubstituted phenyl counterparts were less active [1]. Although this specific compound was not part of that study, the class-level evidence indicates that the 4-fluorophenyl group contributes to target engagement and should not be assumed interchangeable with non-fluorinated analogs when procuring for oncology-focused research.

Fluorine substitution Bioisosterism Metabolic stability

Evidence-Backed Procurement Scenarios for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide


Wnt Pathway Chemical Biology Probe Development (Patent-Guided Selection)

Based on the patent classification in WO2016131808A1, this compound can be procured as a starting point for Wnt signaling pathway chemical probe development [1]. Users should note that no quantitative structure-activity data is publicly available; thus, the compound is suitable only for de novo screening campaigns where the user is prepared to generate primary data. It should not be selected over analogs based on potency assumptions.

Regioisomeric Selectivity Profiling in Thiadiazole-Benzamide SAR Studies

Given its 2-methylbenzamide substitution pattern, which distinguishes it from the 3-methyl and 4-methyl regioisomers, this compound can be procured for systematic structure-activity relationship (SAR) studies aimed at understanding the impact of methyl group position on the benzamide ring on target binding [1]. No public biological data exists to pre-rank the regioisomers, so procurement should be part of a comprehensive panel acquisition.

Fluorine SAR Expansion Sets for Aromatase or Kinase Inhibition Screening

Class-level evidence from related 1,3,4-thiadiazole fluorophenyl derivatives suggests potential aromatase inhibitory activity [1]. This compound can be included in fluorine-focused screening sets alongside its non-fluorinated analog to experimentally assess the contribution of fluorine to target engagement in the user's specific assay system.

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.